4,5-Diphenyl-1,2,3-thiadiazole

概述

描述

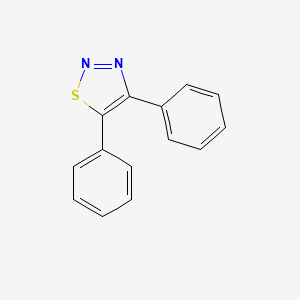

4,5-Diphenyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached at the 4 and 5 positions. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Diphenyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the cyclization of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction typically requires heating and results in the formation of the thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions: 4,5-Diphenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring itself.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .

科学研究应用

Anticancer Activity

4,5-Diphenyl-1,2,3-thiadiazole derivatives have demonstrated significant anticancer properties. A study investigated a series of 2,5-diphenyl-1,3,4-thiadiazole derivatives as histone deacetylase (HDAC) inhibitors. Among these, compound 4j exhibited potent inhibitory activity against HDAC1 with an IC50 of 15 nM and showed enhanced antiproliferative effects in tumor cell lines compared to the standard drug SAHA . The mechanism involved increased acetylation of histones and activation of apoptosis pathways in cancer cells.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial efficacy. Research indicates that these compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, a derivative of this compound was shown to possess significant antifungal activity against Candida species .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the thiadiazole ring can enhance biological activity. For example:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 16c | 0.86 | Anticancer |

| 21c | 1.02 | Anticancer |

| 10g | 1.08 | Anticancer |

| 21b | 1.17 | Anticancer |

| 10h | 1.44 | Anticancer |

These results indicate a clear correlation between structural modifications and enhanced biological potency .

Theoretical Studies and Fluorescent Applications

Recent theoretical studies have focused on the optical properties of thiadiazole derivatives. A particular compound was noted for its selective fluorescence response to SHP1 activity, suggesting potential applications in two-photon cell fluorescence imaging . This capability is critical for visualizing cellular processes and could lead to advancements in diagnostic techniques.

Clinical Efficacy

A case study highlighted the effectiveness of a specific derivative in clinical settings where it was used as an antimicrobial agent. The compound demonstrated a broad spectrum of activity against resistant strains of bacteria, showcasing its potential as a therapeutic agent in infectious diseases.

Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of thiadiazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that these compounds could be developed into treatments for inflammatory diseases .

作用机制

The mechanism of action of 4,5-Diphenyl-1,2,3-thiadiazole involves its interaction with various molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It interferes with DNA replication and repair mechanisms, induces oxidative stress, and triggers apoptosis in cancer cells.

Molecular Targets: Key targets include DNA gyrase, topoisomerase, and various enzymes involved in cell division and metabolism.

相似化合物的比较

1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different substitution patterns.

1,2,4-Triazole: A structurally related compound with a nitrogen atom replacing the sulfur in the ring, known for its antifungal properties.

Benzothiazole: Contains a fused benzene and thiazole ring, widely used in the synthesis of dyes and pharmaceuticals.

Uniqueness: 4,5-Diphenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and industrial use .

生物活性

4,5-Diphenyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

This compound has a molecular weight of 238.3 g/mol and is characterized by a thiadiazole ring system that contributes to its biological activity. The compound exhibits CYP450 inhibitory properties, which may play a role in its pharmacological effects .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed that this compound displayed moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically:

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | S. aureus | 80% |

| This compound | E. coli | 76% |

| This compound | Candida albicans | 70% |

These findings suggest that the presence of specific substituents on the thiadiazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that this compound significantly reduced inflammation markers in cell lines. One study reported that derivatives with phenyl substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts:

| Compound | Inhibition of Inflammation (%) |

|---|---|

| This compound | 85% |

| Control (Cisplatin) | 40% |

This suggests that structural modifications can lead to improved therapeutic potentials in inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it was tested against several cancer cell lines including HT-29 (colorectal cancer) and T47D (breast cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to or lower than standard chemotherapeutic agents:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 15 |

| T47D | 10 |

| Cisplatin | 20 |

These results indicate that the compound could serve as a potential lead in anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is often influenced by their chemical structure. Substituents at various positions on the thiadiazole ring can significantly alter their pharmacological profiles. For instance:

- Electron-donating groups (e.g., -OH or -NH2) at the phenyl rings enhance antimicrobial and anticancer activities.

- Halogen substitutions have been shown to improve potency against specific pathogens.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Antimicrobial Efficacy : A study involving patients with bacterial infections demonstrated significant improvement when treated with thiadiazole derivatives.

- Cancer Treatment : Clinical trials showed promising results in using this compound as an adjunct therapy for patients undergoing chemotherapy.

属性

IUPAC Name |

4,5-diphenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGVWLHVMVQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277482 | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5393-99-7 | |

| Record name | 4,2,3-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?

A1: Upon exposure to UV light (λex = 266 nm), this compound undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。